2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol
Description
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-[2-[(5-methylfuran-2-yl)methylamino]ethoxy]ethanol |
InChI |
InChI=1S/C10H17NO3/c1-9-2-3-10(14-9)8-11-4-6-13-7-5-12/h2-3,11-12H,4-8H2,1H3 |
InChI Key |
DECYCEGPFUBERK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNCCOCCO |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Using 5-Methylfurfural and Aminoethanol Derivatives
A well-documented approach involves the condensation of 5-methylfurfural with an aminoethanol derivative followed by reduction to form the target amino alcohol.
Step 1: Formation of Schiff Base (Imine) Intermediate
5-Methylfurfural (a furan aldehyde) reacts with an aminoethanol derivative such as 2-(2-aminoethoxy)ethanol under reflux in ethanol with catalytic base (e.g., piperidine) to form a Schiff base intermediate.
Step 2: Catalytic Hydrogenation
The imine intermediate is subjected to catalytic hydrogenation (e.g., palladium on carbon catalyst under hydrogen atmosphere) to reduce the imine to the corresponding secondary amine, yielding the target compound.
This method benefits from mild conditions and good yields. For example, related hydrazinyl pyrimidine derivatives with 5-methylfuran substituents were synthesized by refluxing in ethanol with piperidine catalyst, followed by purification.
Multi-Step Synthesis via Azide Intermediates and Catalytic Hydrogenation
Another strategy, described in a Chinese patent (CN116891415A), involves the preparation of 2-(2-(2-aminoethoxy)ethoxy)ethanol via a three-step sequence, which can be adapted for the target compound:
Step S1: Formation of Tosylate Intermediate
Triethylene glycol monobenzyl ether reacts with p-toluenesulfonyl chloride in the presence of an organic base (e.g., triethylamine) at 5-10 °C to form 2-[2-(benzyloxy)ethoxy]ethyl-4-methylbenzenesulfonate.
Step S2: Substitution with Sodium Azide
The tosylate intermediate is reacted with sodium azide in N,N-dimethylformamide (DMF) at 40-60 °C for 1-4 hours to yield the azido-substituted compound.
Step S3: Catalytic Hydrogenation
The azide is then reduced to the corresponding amine by catalytic hydrogenation using palladium on carbon in ethanol under hydrogen atmosphere at room temperature for 1-4 hours.
This method provides a high degree of control and purity for aminoethoxyethanol derivatives and can be modified to incorporate the 5-methylfuranyl methyl substituent by introducing it at the appropriate stage.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Tosylation (S1) | Triethylene glycol monobenzyl ether, p-toluenesulfonyl chloride, triethylamine | 5-10 °C | 1-4 hours | Organic base added dropwise; reaction monitored by TLC |
| Azide substitution (S2) | Sodium azide in DMF | 40-60 °C | 1-4 hours | Molar ratio tosylate:azide ~1:1-1.2 |
| Catalytic hydrogenation (S3) | Pd/C catalyst, ethanol, H2 atmosphere | Room temperature | 1-4 hours | Pd/C 10-20% w/w relative to substrate |
| Reductive amination | 5-Methylfurfural, aminoethanol, piperidine catalyst, ethanol reflux | Reflux (~78 °C) | ~4 hours | Formation of imine followed by hydrogenation |
Purification and Characterization
- After each step, the reaction mixtures are typically worked up by aqueous washing (water, saturated saline), drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.
- Purification is often achieved by column chromatography using petroleum ether/ethyl acetate mixtures.
- Final products are characterized by melting point, IR spectroscopy (notable peaks for NH, OH, C=O groups), and NMR spectroscopy (proton shifts consistent with furan methyl, methylene, and amino protons).
Research Discoveries and Applications
- The preparation of this compound and analogs has been linked to the synthesis of biologically active molecules, including anticancer agents and fluorescent ligands targeting specific receptors.
- The incorporation of the 5-methylfuran moiety enhances the compound’s binding affinity and selectivity in medicinal chemistry applications.
- Catalytic hydrogenation remains a crucial step for converting azide or imine intermediates into the desired amine functionality with high selectivity and yield.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Reductive amination | Condensation of 5-methylfurfural with aminoethanol derivative, catalytic hydrogenation | Straightforward, good yields, mild conditions | Requires hydrogenation setup |
| Azide substitution + reduction | Tosylation → azide substitution → catalytic hydrogenation | High purity, scalable, versatile intermediates | Multi-step, requires handling azides |
| Direct nucleophilic substitution | Reaction of 5-methylfuranyl methylamine with ethylene glycol derivatives | Simple, fewer steps | May require protection/deprotection |
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The ethoxyethanol group can participate in substitution reactions to form various ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives.
Scientific Research Applications
2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group can participate in binding interactions, while the ethoxyethanol moiety may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share the 2-(2-aminoethoxy)ethanol backbone but differ in substituents, leading to variations in properties and applications:
Yield Considerations :
- YTK-A76 achieved 39.1% yield , while benzyl-methyl derivatives reached 78–85% yields via optimized protocols . The target compound’s synthesis efficiency would depend on furan aldehyde reactivity.
Solubility and Lipophilicity:
- Hydrophobic Analogues (e.g., YTK-A76): Likely soluble in organic solvents (ethyl acetate, THF) due to benzyl groups .
- Polar Analogues (e.g., pyridinyl derivatives ): Higher water solubility from heteroaromatic amines.
- Target Compound: Predicted intermediate solubility (logP ~1–2) due to balanced polar (OH, ether) and nonpolar (methylfuran) groups.
Biological Activity
2-(2-{[(5-Methylfuran-2-yl)methyl]amino}ethoxy)ethan-1-ol, also known by its CAS number 1042540-07-7, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 199.25 g/mol. The compound features a furan ring, which is known for its biological relevance, particularly in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| CAS Number | 1042540-07-7 |
| Purity | >95% |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the furan moiety contributes to the compound's ability to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest that compounds containing furan derivatives may exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.
- Antimicrobial Properties : Research indicates that similar compounds have shown activity against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or structurally similar to this compound:
- Neuroprotection in Cell Models : In vitro studies demonstrated that furan-based compounds could reduce neuronal cell death induced by oxidative stress, supporting their potential use in treating conditions like Alzheimer's disease .
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various furan derivatives, including those with amino alcohol structures. Results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds revealed favorable absorption and distribution profiles, which are crucial for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
